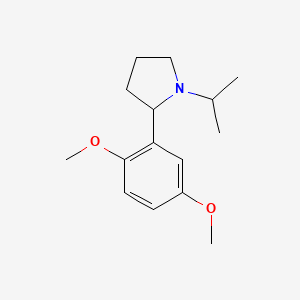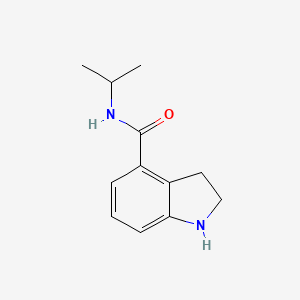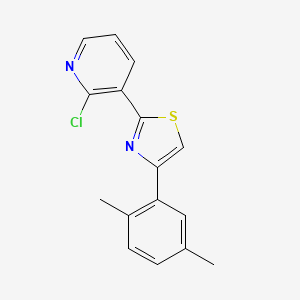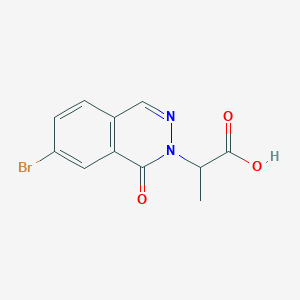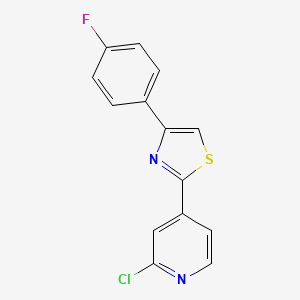
2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole typically involves the reaction of 2-chloropyridine-4-carbaldehyde with 4-fluorobenzylamine in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazoles with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloropyridin-4-yl)-4-phenylthiazole
- 2-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)thiazole
- 2-(2-Chloropyridin-4-yl)-4-(4-methylphenyl)thiazole
Uniqueness
2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole is unique due to the presence of both a chloropyridine and a fluorophenyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H8ClFN2S |
|---|---|
Peso molecular |
290.7 g/mol |
Nombre IUPAC |
2-(2-chloropyridin-4-yl)-4-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H8ClFN2S/c15-13-7-10(5-6-17-13)14-18-12(8-19-14)9-1-3-11(16)4-2-9/h1-8H |
Clave InChI |
NDLKITAEOPONRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=NC=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



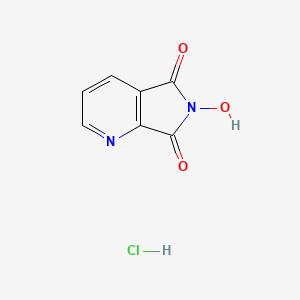
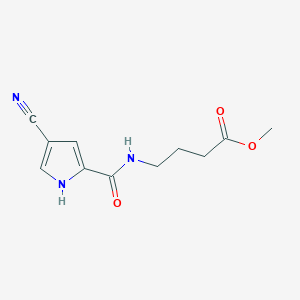
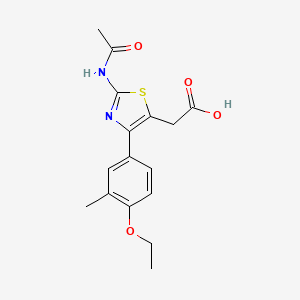
![1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B15056801.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15056802.png)
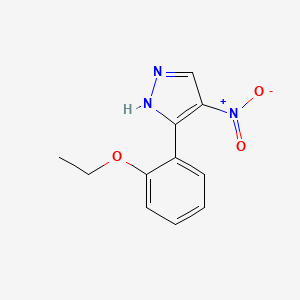

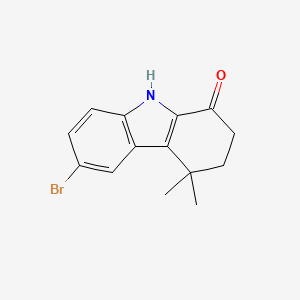
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
